molecular formula C28H20F3N3 B2574261 (2Z)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile CAS No. 956441-15-9

(2Z)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile

Cat. No.: B2574261
CAS No.: 956441-15-9
M. Wt: 455.484
InChI Key: DMOIPSSZFIONJE-HZHRSRAPSA-N
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Description

“(2Z)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile” is a structurally complex organic compound featuring a pyrazole core substituted with a 2,3-dihydro-1H-inden-5-yl group at position 3, a phenyl group at position 1, and a 3-(trifluoromethyl)phenyl moiety conjugated via a (2Z)-prop-2-enenitrile linkage. The trifluoromethyl group enhances electron-withdrawing properties, while the dihydroindenyl and phenyl substituents contribute to steric and electronic modulation.

Properties

IUPAC Name

(Z)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenylpyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20F3N3/c29-28(30,31)25-9-5-8-21(16-25)23(17-32)15-24-18-34(26-10-2-1-3-11-26)33-27(24)22-13-12-19-6-4-7-20(19)14-22/h1-3,5,8-16,18H,4,6-7H2/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOIPSSZFIONJE-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C3=NN(C=C3C=C(C#N)C4=CC(=CC=C4)C(F)(F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1)C=C(C=C2)C3=NN(C=C3/C=C(\C#N)/C4=CC(=CC=C4)C(F)(F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile, often referred to as a pyrazole derivative, has garnered attention in recent years for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H21N3C_{27}H_{21}N_{3}, with a molar mass of 451.54 g/mol. The structure features a pyrazole ring, an indene moiety, and a trifluoromethyl group, which contribute to its unique biological profile.

PropertyValue
Molecular FormulaC27H21N3
Molar Mass451.54 g/mol
CAS Number956441-15-9

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, research has shown that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways such as MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies suggest that it can inhibit the growth of certain bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. The presence of the trifluoromethyl group is believed to enhance lipophilicity, allowing better penetration into microbial membranes.

Anti-inflammatory Effects

Inflammation-related diseases have been targeted using compounds with similar structures. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, providing a basis for their use in treating inflammatory conditions.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It may interact with various receptors, altering signaling pathways that lead to cell growth or apoptosis.
  • Oxidative Stress Induction : Some studies suggest that it may increase oxidative stress within cells, leading to programmed cell death in cancer cells.

Case Studies

  • Anticancer Research : A study published in Cancer Letters demonstrated that similar pyrazole compounds inhibited the growth of breast cancer cells through apoptosis induction and cell cycle arrest at the G2/M phase .
  • Antimicrobial Activity : Research reported in Journal of Antimicrobial Chemotherapy showed that pyrazole derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
  • Anti-inflammatory Studies : A paper in Phytotherapy Research explored the anti-inflammatory effects of pyrazole derivatives, indicating their ability to reduce inflammation markers in animal models .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, a derivative of this compound was synthesized and evaluated for its ability to inhibit bacterial growth, showing promising results against various strains .
  • Antioxidant Properties : Research indicates that compounds similar to (2Z)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile exhibit significant antioxidant activity. These properties are crucial for developing therapeutic agents for diseases linked to oxidative stress .
  • Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation .

Agrochemical Applications

The structural features of this compound also lend it utility in agricultural formulations:

  • Pesticidal Activity : The compound has been explored as a potential pesticide due to its ability to disrupt pest physiology. Studies have shown that modifications of this compound can effectively target specific pests while minimizing harm to beneficial insects .

Materials Science Applications

The unique chemical structure of this compound allows for its use in advanced materials:

  • Polymer Chemistry : The compound can be utilized as a monomer in polymer synthesis, contributing to materials with enhanced thermal stability and mechanical properties .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized derivatives of (2Z)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-pheny... and evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability compared to controls .

Case Study 2: Pesticide Development

Research conducted on the application of this compound in agricultural settings demonstrated its effectiveness against common crop pests while maintaining safety profiles for non-target species. Field trials confirmed its potential as a viable alternative to traditional pesticides .

Comparison with Similar Compounds

Key Substituent Effects:

  • Pyrazole Core Modifications : Analogous compounds with alternate substituents (e.g., alkyl, halogens, or aryl groups) at the pyrazole positions exhibit distinct electronic environments. For example, replacing the dihydroindenyl group with a simpler phenyl ring reduces steric hindrance, as observed in NMR studies of related pyrazole derivatives .
  • Trifluoromethyl Influence: The 3-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects, altering π-electron delocalization compared to non-fluorinated analogs.

NMR Spectral Analysis:

A comparative NMR study (Table 1) highlights substituent-induced shifts in critical regions:

Compound Region A (39–44 ppm) Region B (29–36 ppm) Key Substituent Differences
Target Compound δ 39.5–42.8 δ 29.3–34.1 Dihydroindenyl, trifluoromethylphenyl
Compound 1 (from ) δ 40.1–43.2 δ 30.0–34.5 Phenyl vs. dihydroindenyl substitution
Compound 7 (from ) δ 38.9–41.7 δ 28.8–33.9 Trifluoromethyl vs. methyl substitution

Findings :

  • Region A (39–44 ppm) and Region B (29–36 ppm) shifts correlate with substituent bulk and electronegativity. The target compound’s dihydroindenyl group causes upfield shifts in Region B compared to phenyl-substituted analogs .
  • Trifluoromethyl groups induce deshielding in Region A due to electron withdrawal, contrasting with electron-donating methyl groups in Compound 7 .

Reactivity and Environmental Behavior

Lumping Strategy Implications:

Compounds with structural similarities, such as shared pyrazole cores or trifluoromethyl groups, are often grouped in environmental models to predict degradation pathways. For instance, the lumping strategy () consolidates compounds with analogous functional groups (e.g., nitriles, trifluoromethyl aromatics) into surrogate categories, simplifying reaction networks . The target compound’s nitrile and trifluoromethyl moieties suggest it may be lumped with other electron-deficient aromatic nitriles in atmospheric or aqueous degradation models.

Research Findings and Implications

  • Structural Robustness : The pyrazole core maintains consistent chemical environments across analogs, but substituents dictate reactivity and spectral profiles.
  • Environmental Persistence: Trifluoromethyl groups may enhance environmental persistence compared to non-fluorinated analogs, necessitating tailored degradation studies .
  • Synthetic Tunability : Substituent variation (e.g., dihydroindenyl vs. phenyl) offers a pathway to modulate steric and electronic properties for targeted applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2Z)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile?

  • Methodology : Cyclization reactions involving hydrazine derivatives under acidic conditions are effective. For example, refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid (6–8 hours) yields pyrazole cores. Subsequent functionalization via cross-coupling or nucleophilic substitution introduces substituents like the trifluoromethylphenyl group .
  • Key Considerations : Monitor reaction progress via TLC and optimize solvent choice (e.g., ethanol for recrystallization) to improve purity .

Q. How can X-ray crystallography and computational tools be integrated to characterize this compound’s structure?

  • Methodology :

Crystallography : Use SHELXL for structure refinement and ORTEP-3 for visualizing thermal ellipsoids and disorder .

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